molecular formula C18H25N5O2 B2678791 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide CAS No. 2034306-34-6

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide

Cat. No.: B2678791
CAS No.: 2034306-34-6
M. Wt: 343.431
InChI Key: BZRCLEJKHNCLGN-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic compound that features a 1,2,4-triazole ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is unique due to the presence of the morpholine ring, which may confer additional biological activity and specificity compared to similar compounds. The combination of the triazole and morpholine rings in a single molecule is relatively rare and may offer unique properties for medicinal and industrial applications.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-3-5-16(6-4-15)22-7-9-25-10-8-22/h3-6,12-14,17H,7-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCLEJKHNCLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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